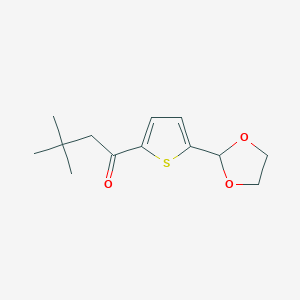

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a dioxolane ring and a thienyl ketone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thienyl derivatives.

Applications De Recherche Scientifique

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl ketone moiety can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethyl-1,3-dioxolane: A related compound with similar dioxolane ring structure.

1-benzo[1,3]dioxol-5-yl-indoles: Compounds with a dioxolane ring and indole moiety, known for their anticancer properties.

Benzo[d][1,3]dioxole substituted organo selenium compounds: Compounds incorporating a dioxolane subunit with potential biological activities.

Uniqueness

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of a dioxolane ring and a thienyl ketone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS No. 898772-86-6) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a thienyl ketone moiety and a dioxolane ring, suggests potential biological activities that warrant comprehensive investigation. This article aims to synthesize available research findings regarding its biological activity, including antibacterial and antifungal properties, and to present relevant data in a structured manner.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3S |

| Molar Mass | 254.35 g/mol |

| Density | 1.145 g/cm³ |

| Boiling Point | 382.0 °C (predicted) |

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a range of biological activities. Specifically, studies have shown that derivatives of 1,3-dioxolanes possess significant antibacterial and antifungal properties. The biological activity of this compound has been assessed in various studies with promising results.

Antibacterial Activity

A study assessing the antibacterial properties of various 1,3-dioxolane derivatives found that many compounds exhibited notable activity against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacteria:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | Excellent |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Excellent |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

The compound demonstrated excellent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 625 to 1250 µg/mL for various derivatives tested .

Antifungal Activity

In terms of antifungal properties, the compound was tested against Candida albicans. The results indicated that all tested derivatives except one showed significant antifungal activity. The following table summarizes the antifungal activity:

| Fungi | Activity |

|---|---|

| Candida albicans | Significant |

These findings suggest that the dioxolane moiety contributes positively to the antifungal efficacy of the compound .

Case Studies and Research Findings

Numerous studies have explored the synthesis and biological evaluation of dioxolane derivatives similar to this compound. For instance:

- Synthesis Study : A study synthesized several new enantiomerically pure and racemic dioxolanes and evaluated their antibacterial and antifungal activities. The results indicated that structural variations significantly influenced biological activity, highlighting the importance of functional groups in determining efficacy .

- Comparative Analysis : Another research focused on comparing the biological activities of enantiomers versus racemic mixtures of dioxolane derivatives. It was found that enantiomerically pure compounds often exhibited enhanced biological activity compared to their racemic counterparts .

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-13(2,3)8-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,6-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMSZRGTPPYKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641910 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-86-6 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.